20,29-Epoxy-3-oxolupan-30,21alpha-olide

Description

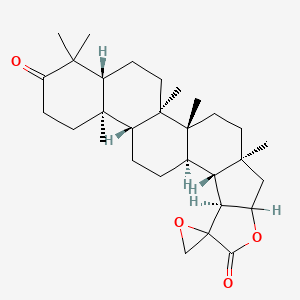

20,29-Epoxy-3-oxolupan-30,21alpha-olide (referred to hereafter as Compound 2) is a triterpenoid lactone belonging to the lupane class. It was first isolated from the stem bark of Kokoona ochracea alongside its structural analogs, ochraceolides A and C . The compound features a unique 20,29-epoxy group and a 3-oxo substituent on the lupane skeleton, with lactone rings spanning C-30 and C-21α (Figure 1). Its molecular formula is C₃₀H₄₄O₆, as determined via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity: Compound 2 demonstrated weak cytotoxic activity against murine leukemia P-388 cells (ED₅₀ = 7.8 µg/mL) and human oral epidermoid carcinoma KB-3 cells (ED₅₀ = 5.2 µg/mL) but showed negligible effects on other human cancer cell lines (ED₅₀ >20 µg/mL) . This contrasts sharply with its analogs, ochraceolides A and C, which exhibit stronger cytotoxicity (see Table 1).

Properties

CAS No. |

138913-62-9 |

|---|---|

Molecular Formula |

C30H44O4 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(1R,2R,5R,10R,11R,14R,15S,16S,22S)-1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione |

InChI |

InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3/t17-,18?,19+,20-,22+,23-,26+,27+,28-,29-,30?/m1/s1 |

InChI Key |

BSKDFVKLMLKTPZ-UCWNXWIKSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C45CO5)CC[C@H]6[C@]3(CC[C@@H]7[C@@]6(CCC(=O)C7(C)C)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

20,29-epoxy-3-oxolupan-30,21alpha-olide ochraceolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of lupane lactones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Compound 2 with its closest analogs:

Table 1: Key Structural Features and Cytotoxic Activity of Lupane Lactones

Key Observations:

Epoxy Group Position: Compound 2’s 20,29-epoxy group reduces cytotoxicity compared to ochraceolide A (Δ²⁰(²⁹) double bond). The epoxy moiety likely restricts conformational flexibility, impairing interactions with cellular targets . In contrast, 6,7-epoxy-3,5,20-trihydroxy-1-oxowitha-24-enolide (a withanolide) features an epoxy group at C-6/C-7 and a δ-lactone, which may confer distinct bioactivity, though data are lacking .

Oxo Group Modifications :

Pharmacological Implications

- Structure-Activity Relationship (SAR): The presence of a Δ²⁰(²⁹) double bond (ochraceolide A) correlates with higher cytotoxicity than epoxy or dioxo modifications. This aligns with studies showing that planar, unsaturated triterpenoids better intercalate into lipid bilayers or enzyme active sites .

- Epoxy vs. Lactone Stability : The 20,29-epoxy group in Compound 2 may confer metabolic stability compared to lactone-ring-containing analogs, though this requires further pharmacokinetic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.